molecular formula C22H28FN5O2 B2742286 2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide CAS No. 1251605-90-9

2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

Cat. No.: B2742286
CAS No.: 1251605-90-9
M. Wt: 413.497
InChI Key: CUPMXZGKQRGXTL-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a complex organic compound featuring a cyclohexyl group attached to an acetamide moiety, with the nitrogen atom linked to a substituted piperidine ring. The molecular architecture suggests the compound has potential biological activity, given the presence of a triazole ring and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide typically involves multi-step organic synthesis procedures. Initially, the cyclohexyl acetamide is synthesized and then coupled with a piperidine derivative. The fluorophenyl and triazole functionalities are introduced via substitution and cycloaddition reactions, respectively.

Industrial Production Methods: Industrial synthesis might employ streamlined processes involving automated reactors and continuous flow chemistry to enhance yield and purity. Precise control over reaction conditions such as temperature, pressure, and pH is crucial in large-scale production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions particularly at the piperidine ring.

  • Reduction: Reduction can target the acetamide moiety, converting it to an amine.

  • Substitution: The triazole and fluorophenyl groups make the compound a candidate for substitution reactions under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Use of agents like potassium permanganate (KMnO4) in acidic or basic medium.

  • Reduction: Employing hydrogenation catalysts or agents like lithium aluminium hydride (LiAlH4).

  • Substitution: Halogenated reagents or strong bases can facilitate these reactions.

Major Products:

  • Oxidation: Formation of corresponding oxides or hydroxides.

  • Reduction: Conversion to amines or simpler hydrocarbons.

  • Substitution: Yielding new derivatives with altered functional groups.

Scientific Research Applications

Chemistry: Employed in studying reaction mechanisms and the behavior of substituted piperidine and triazole systems. Biology: Medicine: Research into its potential as a therapeutic agent, given similar compounds are often explored for antimicrobial or anticancer properties. Industry: Possible use in material science for developing advanced polymers or as intermediates in complex chemical manufacturing.

Mechanism of Action

The precise mechanism of action for 2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is yet to be fully elucidated. it likely interacts with biological molecules through hydrogen bonding, π-π interactions, and Van der Waals forces. The triazole ring may interact with enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

  • 1-(4-fluorophenyl)-1H-1,2,3-triazole

  • N-acylpiperidines

  • Cyclohexyl amides

  • Uniqueness:

    • The synergistic properties of the cyclohexyl, piperidinyl, and triazole rings contribute to its potential unique bioactivity and chemical reactivity.

  • This compound holds significant promise for further research and development in various scientific and industrial fields.

    Properties

    IUPAC Name

    2-cyclohexyl-N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H28FN5O2/c23-17-6-8-19(9-7-17)28-15-20(25-26-28)22(30)27-12-10-18(11-13-27)24-21(29)14-16-4-2-1-3-5-16/h6-9,15-16,18H,1-5,10-14H2,(H,24,29)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CUPMXZGKQRGXTL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(CC1)CC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H28FN5O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    413.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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